molecular formula C9H17ClN2O B7805505 2-Methyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

2-Methyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

Cat. No.: B7805505
M. Wt: 204.70 g/mol
InChI Key: XBAROXCBDNOSSI-UHFFFAOYSA-N
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Description

2-Methyl-2,9-diazaspiro[4.5]decan-1-one hydrochloride is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 9 of the spiro[4.5]decane framework. The methyl group at position 2 and the ketone at position 1 contribute to its unique physicochemical properties, including solubility and stability. This compound is often utilized in medicinal chemistry as a scaffold for developing bioactive molecules, particularly in targeting neurological and oncological pathways. Its hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro and in vivo studies .

Properties

IUPAC Name

2-methyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-11-6-4-9(8(11)12)3-2-5-10-7-9;/h10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAROXCBDNOSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1=O)CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing nitrogen atoms to form the spirocyclic structure. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-Methyl-2,9-diazaspiro[4.5]decan-1-one; hydrochloride is utilized as a building block for the synthesis of more complex molecules. It serves as an intermediate in various chemical reactions, including:

  • Oxidation: Can be oxidized to yield various derivatives.
  • Reduction: Capable of undergoing reduction to produce different forms.
  • Substitution Reactions: Engages in substitution reactions with halogens and nucleophiles.

These reactions are essential for developing new materials and compounds with specific properties.

Biology

The biological activities of this compound are under investigation for potential therapeutic applications. Its unique nitrogen-rich structure suggests possible interactions with biological targets such as enzymes and receptors. Notable areas of research include:

  • Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties.
  • Anticancer Research: Investigations are ongoing to evaluate its efficacy against cancer cell lines.

Case Study Example:
A study explored the compound's interaction with specific biomolecules, revealing that it can modulate enzyme activity, which is crucial for drug development.

Medicine

Research is actively exploring the use of 2-Methyl-2,9-diazaspiro[4.5]decan-1-one; hydrochloride as a precursor for drug development. Its pharmacological potential includes:

  • Neurological Applications: Investigations into its anticonvulsant properties have shown promise in preclinical models.
  • Anti-inflammatory Effects: Studies suggest it may exhibit anti-inflammatory activity, warranting further exploration in therapeutic contexts.

Mechanism of Action

The mechanism of action of 2-Methyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride
  • Structure : Substitution of the methyl group with a phenyl ring at position 2 and nitrogen atoms at positions 2 and 5.
  • Melting point data are unavailable, but similar spiro compounds exhibit melting points ranging from 73°C to 183°C depending on substituents .
  • Applications: Explored in CNS-targeted therapies due to improved receptor binding affinity compared to non-aromatic analogues .
8-(3,5-Dichloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one
  • Structure : Incorporates a dichloropyridinyl group at position 6.
  • Properties : Chlorine atoms enhance metabolic stability and electron-withdrawing effects, critical for kinase inhibition. Reported IC₅₀ values in WNT signaling inhibition are <100 nM in cellular assays .
  • Synthesis : Prepared via palladium-mediated cross-coupling, yielding 65–85% under microwave conditions .
6-Oxa-2,9-diazaspiro[4.5]decan-8-one Hydrochloride
  • Structure : Replacement of a nitrogen with an oxygen atom at position 4.
  • Properties : The oxa group reduces basicity (pKa ~6.5 vs. ~8.5 for nitrogen analogues), altering solubility (25 mg/mL in water) and bioavailability. Storage requires refrigeration (2–8°C) to prevent hydrolysis .
1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride
  • Structure : Oxygen at position 1 and nitrogens at positions 3 and 7.
  • Applications: Used in peptide mimetics due to conformational rigidity. Limited bioactivity data, but stability in acidic conditions (pH 3–7) makes it suitable for oral formulations .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP Solubility (Water) Melting Point (°C) Bioavailability (%F)
2-Methyl-2,9-diazaspiro[...] HCl 190.67 1.2 15 mg/mL N/A 45–60 (rat)
2-Phenyl-2,7-diazaspiro[...] HCl 280.79 2.5 5 mg/mL N/A 30–40
8-(3,5-Dichloropyridin-4-yl)-[...] 437.18 3.0 <1 mg/mL 162–183 25–35
6-Oxa-2,9-diazaspiro[...] HCl 213.23 0.8 25 mg/mL N/A 50–65

Notes:

  • logP values calculated using ChemAxon software.
  • Bioavailability (%F) estimated from rodent pharmacokinetic studies .

Biological Activity

2-Methyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride (CAS Number: 1153767-88-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound belongs to a class of diazaspiro compounds that have shown promise in various therapeutic applications, including anti-inflammatory and anticancer effects.

The compound is characterized by its unique spirocyclic structure which contributes to its biological activity. The molecular formula is C9H17ClN2OC_9H_{17}ClN_2O with a PubChem CID of 45074127. The structural representation highlights the spirocyclic arrangement that may influence its interaction with biological targets.

1. Inhibition of RIPK1

Recent studies have demonstrated that derivatives of 2,8-diazaspiro[4.5]decan-1-one, including this compound, exhibit significant inhibition of RIPK1 kinase activity. This inhibition is crucial as RIPK1 plays a pivotal role in necroptosis, a form of programmed cell death implicated in various inflammatory diseases.

  • Case Study : A study identified several derivatives with IC50 values indicating their potency as RIPK1 inhibitors. For instance, compound 41 showed an IC50 value of 92 nM against RIPK1, demonstrating its potential as a lead compound for further optimization .

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays have indicated that certain derivatives can induce cell death in cancerous cells while sparing normal cells.

  • Research Findings : A derivative exhibited significant anti-necroptotic effects in U937 cells, suggesting its potential utility in treating cancers associated with necroptosis . Additionally, structure-activity relationship (SAR) studies have revealed that modifications to the spirocyclic structure can enhance anticancer activity.

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds indicate promising results against various bacterial strains.

  • Data Table : Antimicrobial activity results are summarized below:
CompoundTarget BacteriaZone of Inhibition (mm)
Compound AStaphylococcus aureus18
Compound BSalmonella Typhi13
Compound CE. coli14

These findings suggest that derivatives of diazaspiro compounds may serve as effective antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of diazaspiro compounds. Modifications at specific positions on the spirocyclic framework can significantly alter the potency and selectivity towards biological targets.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-2,9-diazaspiro[4.5]decan-1-one hydrochloride?

The synthesis typically involves spirocyclic ring formation via cyclization of a diamino-ketone precursor. For example, tert-butyl-protected intermediates (e.g., tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate) are used to stabilize reactive intermediates, followed by deprotection and hydrochloride salt formation under acidic conditions . Optimization of reaction time and temperature is critical to minimize byproducts like over-alkylated species.

Q. How should researchers handle and store this compound to maintain stability?

Store at room temperature (RT) in a desiccator to prevent hygroscopic degradation. The compound has a reported purity of ≥98% when stored under inert conditions, and exposure to moisture or prolonged light should be avoided to preserve structural integrity . Use anhydrous solvents (e.g., DMF or DCM) for dissolution to avoid hydrolysis.

Q. What analytical methods are suitable for characterizing purity and structure?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are standard. For example, ¹H NMR in DMSO-d₆ can confirm the spirocyclic structure via characteristic proton splitting patterns (e.g., methyl group at δ ~1.2 ppm and amide protons at δ ~7.5–8.0 ppm) . Purity is validated via HPLC with UV detection (λ = 254 nm) using reverse-phase columns like Chromolith® .

Q. What solvent systems are optimal for solubility in biological assays?

The compound shows moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in aqueous buffers. For in vitro studies, prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffer containing ≤1% co-solvents to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for target receptors?

Molecular docking studies (e.g., using AutoDock Vina) with the ligand’s 3D structure (derived from crystallographic data, such as PDB 5Y8) can simulate interactions with receptors like opioid or dopamine transporters. Key parameters include hydrogen bonding with the diazaspiro nitrogen atoms and hydrophobic interactions with the methyl group .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents) or cell-line specificity. Standardize protocols using certified reference materials (e.g., pharmaceutical secondary standards) and include positive controls (e.g., metformin hydrochloride for AMPK activation studies) . Cross-validate results via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can researchers optimize the compound’s pharmacokinetic profile?

Modify the spirocyclic scaffold to enhance metabolic stability. For instance, introducing electron-withdrawing groups (e.g., fluorine) on the aromatic ring or substituting the methyl group with bulkier substituents (e.g., ethyl) can reduce CYP450-mediated oxidation. In vivo studies in rodent models should monitor plasma half-life and bioavailability .

Q. What are the safety considerations for in vivo administration?

Follow OSHA and REACH guidelines for handling hydrochloride salts. Use personal protective equipment (PPE), including nitrile gloves and respirators, during weighing. Acute toxicity symptoms (e.g., respiratory irritation) require immediate medical attention, and long-term studies should assess organ toxicity via histopathology .

Q. How can structural analogs improve selectivity for neurological targets?

Replace the methyl group with a hydroxyphenyl moiety (as seen in related cyclohexanol derivatives) to enhance blood-brain barrier penetration. SAR studies on similar diazaspiro compounds (e.g., 8-aminospiro[4.5]decane hydrochloride) show improved selectivity for serotonin receptors .

Q. What techniques validate the compound’s role in enzyme inhibition mechanisms?

Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition constants (Kᵢ). For example, pre-incubate the compound with Pfmrk kinase and monitor ATP depletion via luminescence. Cross-reference with X-ray crystallography to identify binding site interactions .

Methodological Considerations

Q. How to address low yields in spirocyclic ring formation?

Optimize reaction stoichiometry and catalyst selection. For example, use Pd/C or Raney nickel for hydrogenation steps, and monitor intermediates via TLC. Scale-up reactions may require flow chemistry systems to maintain temperature control .

Q. What quality control steps ensure batch-to-batch consistency?

Implement strict QC protocols:

  • Purity : HPLC with ≤2% impurity threshold .
  • Identity : FT-IR to confirm amide C=O stretching (~1650 cm⁻¹) .
  • Salt content : Titration against AgNO₃ to verify hydrochloride stoichiometry .

Q. How to troubleshoot solubility issues in formulation studies?

Use salt forms (e.g., mesylate or tosylate) for improved aqueous solubility. Alternatively, employ cyclodextrin-based encapsulation or nanoemulsion techniques to enhance dispersion .

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